

# TGF-β Independent Regulatory T Cell Conversion by AS2863619: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | AS2863619 free base |           |
| Cat. No.:            | B10818494           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide details the mechanism and application of AS2863619, a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, for the conversion of conventional T cells (Tconv) into regulatory T cells (Tregs) independently of Transforming Growth Factor- $\beta$  (TGF- $\beta$ ). This process holds significant therapeutic potential for various immunological diseases by enabling the generation of antigen-specific, functionally stable Tregs. This document provides an in-depth overview of the underlying signaling pathways, quantitative data on the compound's activity, and detailed experimental protocols for its use in vitro and in vivo.

# Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmune responses. The transcription factor Foxp3 is a key regulator of Treg development and function. While TGF- $\beta$  is a well-known inducer of Foxp3 expression and Treg differentiation from naive T cells, this process is often hampered by pro-inflammatory cytokines and is less effective on effector or memory T cells. AS2863619 offers a novel approach to induce Foxp3 expression and generate Tregs in a TGF- $\beta$ -independent manner, even in the presence of inflammatory mediators.[1][2] This compound facilitates the conversion of both naive and antigen-experienced effector/memory CD4+ and CD8+ T cells into Foxp3+ Tregs, highlighting its potential for therapeutic applications in autoimmunity and allergy.[1][2]



# **Mechanism of Action of AS2863619**

AS2863619 is an orally active inhibitor of CDK8 and CDK19.[3] These kinases are components of the Mediator complex and act as negative regulators of Foxp3 expression in activated T cells. The mechanism of AS2863619-mediated Treg conversion is centered on the enhancement of STAT5 signaling, a critical pathway for Foxp3 induction.

The key steps are as follows:

- Inhibition of CDK8/19: AS2863619 potently inhibits the kinase activity of CDK8 and CDK19.
- Enhanced STAT5 Activation: In activated T cells, TCR and IL-2 signaling lead to the
  phosphorylation of STAT5 at a C-terminal tyrosine residue, which is essential for its activity.
  CDK8/19 counteracts this by phosphorylating STAT5 at a serine residue within a PSP motif,
  leading to its inactivation. AS2863619, by inhibiting CDK8/19, prevents this negative
  phosphorylation, thereby augmenting and sustaining the active, tyrosine-phosphorylated
  form of STAT5 in the nucleus.
- Foxp3 Gene Induction: The enhanced levels of active STAT5 lead to its increased binding to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS)0, and to a lesser extent, the promoter and CNS2 regions. This direct binding of STAT5 activates the transcription of Foxp3, driving the differentiation of Tconv cells into Tregs.
- Induction of Treg Signature Genes: Beyond Foxp3, the enhanced STAT5 activity also promotes the expression of other genes crucial for Treg function, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

This process is dependent on both T-cell receptor (TCR) and IL-2 stimulation but is independent of the TGF-β signaling pathway.

# **Quantitative Data**

The following tables summarize the key quantitative data for AS2863619.

Table 1: In Vitro Inhibitory and Induction Activity of AS2863619



| Parameter | Target/Effect                  | Value     | Reference |
|-----------|--------------------------------|-----------|-----------|
| IC50      | CDK8 (cell-free assay)         | 0.6099 nM |           |
| IC50      | CDK19 (cell-free assay)        | 4.277 nM  |           |
| EC50      | Foxp3 induction in Tconv cells | 32.5 nM   | -         |

Table 2: In Vivo Administration and Effects of AS2863619

| Animal Model                                     | Dosage                                           | Effect                                             | Reference |
|--------------------------------------------------|--------------------------------------------------|----------------------------------------------------|-----------|
| DO11.10 TCR<br>transgenic mice                   | 30 mg/kg (oral administration)                   | Induced Foxp3 in KJ1-<br>26+ T cells               |           |
| Skin contact<br>hypersensitivity model<br>(mice) | 30 mg/kg (daily oral administration for 2 weeks) | Suppressed the secondary hypersensitivity response |           |

# Signaling Pathway and Experimental Workflow Diagrams AS2863619 Signaling Pathway





Click to download full resolution via product page

Caption: AS2863619 inhibits CDK8/19, enhancing STAT5 activation and inducing Foxp3 expression.

# **Experimental Workflow for In Vitro Treg Conversion**





Click to download full resolution via product page

Caption: Workflow for in vitro Treg conversion using AS2863619.

# Experimental Protocols In Vitro Induction of Foxp3 in Mouse T Cells

This protocol is based on methodologies described in the literature.

#### Materials:

 Naive CD4+ T cells (CD4+CD62L+CD44-) or effector/memory CD4+ T cells isolated from mouse spleen and lymph nodes.



- Anti-CD3 and anti-CD28 monoclonal antibody-coated beads.
- Recombinant mouse IL-2.
- AS2863619 (dissolved in DMSO).
- Complete RPMI-1640 medium.
- Flow cytometry antibodies: anti-CD4, anti-Foxp3.

#### Protocol:

- Isolate CD4+ T cells from single-cell suspensions of mouse spleen and lymph nodes using magnetic-activated cell sorting (MACS).
- Plate 2 x 10<sup>5</sup> CD4+ T cells per well in a 96-well round-bottom plate.
- Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
- Add recombinant mouse IL-2 to a final concentration of 10 ng/mL.
- Add AS2863619 to the desired final concentration (e.g., a dose-response from 10 nM to 1  $\mu$ M). A final concentration of 1  $\mu$ M has been shown to be effective. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- After incubation, harvest the cells and stain for surface markers (e.g., CD4) and intracellular Foxp3 using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
- Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

# In Vivo Induction of Foxp3 in Antigen-Specific T Cells

This protocol is a generalized representation based on in vivo studies.

Materials:



- DO11.10 TCR transgenic mice (or other suitable antigen-specific TCR transgenic model).
- Cognate peptide antigen (e.g., OVA323-339 for DO11.10 mice).
- AS2863619 formulated for oral administration.
- Flow cytometry antibodies: anti-CD4, anti-KJ1-26 (clonotypic antibody for DO11.10 TCR), anti-Foxp3.

#### Protocol:

- Immunize DO11.10 mice with the cognate peptide antigen according to the desired experimental design.
- Administer AS2863619 orally at a dose of 30 mg/kg daily. The vehicle used for formulation should be administered to the control group.
- Continue the administration for the duration of the experiment (e.g., 7-14 days).
- At the end of the treatment period, sacrifice the mice and isolate splenocytes and lymph node cells.
- Prepare single-cell suspensions and stain for CD4, the clonotypic TCR marker (KJ1-26), and intracellular Foxp3.
- Analyze the percentage of Foxp3+ cells within the antigen-specific (CD4+KJ1-26+) T cell
  population by flow cytometry.

## **Conclusion and Future Directions**

AS2863619 represents a significant advancement in the field of Treg-based therapies. Its ability to induce Foxp3 and generate suppressive Tregs in a TGF-β-independent manner, particularly from effector and memory T cell populations, opens up new avenues for treating a wide range of immune-mediated diseases. The in vivo efficacy of AS2863619 in animal models of contact hypersensitivity and autoimmune disease further underscores its therapeutic potential.



Future research should focus on optimizing dosing and delivery strategies for clinical applications, further characterizing the long-term stability and function of AS2863619-induced Tregs, and exploring its synergistic potential with other immunomodulatory agents. The detailed mechanisms of epigenetic modifications in AS2863619-induced Tregs, particularly the acquisition of stable Treg-specific DNA hypomethylation in vivo, also warrant further investigation. This novel CDK8/19 inhibitor provides a powerful tool for both basic research into Treg biology and the development of next-generation immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [TGF-β Independent Regulatory T Cell Conversion by AS2863619: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818494#tgf-independent-treg-conversion-with-as2863619]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com